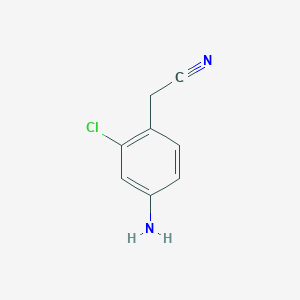

2-(4-Amino-2-chlorophenyl)acetonitrile

Description

2-(4-Amino-2-chlorophenyl)acetonitrile serves as a key building block in the synthesis of various organic compounds. Its utility stems from the reactivity of its three principal components: the aromatic ring, the nitrile functional group, and the activating amino group. In medicinal chemistry, substituted arylacetonitriles are recognized as important scaffolds for the development of therapeutic agents, and this compound represents a specific, functionalized example with potential for further chemical elaboration. Aryl acrylonitriles, which can be synthesized from arylacetonitriles, are an important subclass of molecules found in the pharmaceutical industry. nih.govfrontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-2-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBHCLJUVIJFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595212 | |

| Record name | (4-Amino-2-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180150-18-9 | |

| Record name | (4-Amino-2-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Amino 2 Chlorophenyl Acetonitrile and Its Structural Analogs

Classical and Contemporary Approaches to Arylacetonitrile Synthesis

The construction of the arylacetonitrile framework, particularly with the specific substitution pattern of 2-(4-amino-2-chlorophenyl)acetonitrile, has been approached through various classical and contemporary synthetic methods. These strategies often involve multi-step sequences that have been refined over time to improve efficiency and yield.

Condensation Reactions in the Formation of this compound Scaffolds

Condensation reactions are a cornerstone in the synthesis of arylacetonitriles. These reactions typically involve the formation of a new carbon-carbon bond by joining two molecules, often with the elimination of a small molecule like water.

A key strategy involves the condensation of a substituted nitroaromatic compound with an arylacetonitrile derivative. For instance, a process for preparing compounds structurally similar to this compound involves the condensation of a 2-nitro-4-chloroalkylbenzene with p-chlorobenzyl cyanide. google.com This reaction is conducted in an alcoholic medium in the presence of an alkali, such as methanolic potassium hydroxide. google.com The initial product of this condensation is an intermediate, 4-chlorophenyl-α-(2-chloro-4-hydroxy-imino-5-alkyl-2,5-cyclohexadiene-1-ylidene)acetonitrile, which is then reduced in-situ to the final amino product. google.com This type of reaction, first described in the 1960s, highlights a classical approach to building the complex phenylacetonitrile (B145931) skeleton. google.com

Another relevant approach is the condensation between acrylonitrile and aryl acetonitriles, which has been used to construct α-amino-β-cyano cyclohexene skeletons. nih.govresearchgate.net This method involves Michael additions and intramolecular condensation, demonstrating the versatility of condensation chemistry in building complex nitrile-containing scaffolds. nih.gov While not a direct synthesis of the target molecule, the principles of base-catalyzed condensation of nitrile-containing compounds are fundamental to the field. nih.govresearchgate.net

The table below summarizes representative conditions for condensation reactions in the synthesis of related arylacetonitrile structures.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product Type | Ref |

| 2-Nitro-4-chlorotoluene | p-Chlorobenzyl cyanide | Potassium hydroxide | Methanol | (4-amino-2-chloro-5-methyl-phenyl)-(4-chlorophenyl)-acetonitrile (after reduction) | google.com |

| Phenylacetonitrile | Acrylonitrile | Potassium tert-butoxide (t-BuOK) | Various | α-amino-β-cyano cyclohexene | nih.govresearchgate.net |

| 2-Nitrobenzaldehyde | 4-Amino-3,5-dimethyl-1,2,4-triazole | None (solvent effect studied) | Acetonitrile (B52724) | Stable hemiaminals | mdpi.com |

Reductive Pathways for the Preparation of Amino-Substituted Acetonitriles, including Hydrazine Hydrate Reduction

The synthesis of this compound invariably requires a reduction step to introduce the crucial amino group, typically from a nitro precursor. Reductive pathways are a common final step in multi-step syntheses of aromatic amines.

A widely used and effective reducing agent for converting aromatic nitro compounds to their corresponding amines is hydrazine hydrate. google.comgoogle.comscirp.org This method is considered a variation of catalytic reduction, where hydrazine serves as the hydrogen source. scirp.org The reduction is often catalyzed by metals such as iron (e.g., iron(III) chloride), palladium, platinum, or nickel, often on a support like activated carbon. google.comgoogle.comscirp.org

One patented "one-pot" method for a related compound, 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, employs hydrazine hydrate for the reduction step. google.com The process starts with the condensation of chlorobenzyl cyanide and 4-chloro-2-nitrotoluene. The resulting intermediate is not isolated; instead, the reaction mixture's pH is adjusted, and hydrazine hydrate is added in the presence of a catalyst (iron trichloride) and a carrier (activated carbon) to yield the final amino compound. google.com This approach avoids the large amounts of iron sludge and wastewater associated with older methods like iron powder reduction. google.com

The reaction conditions for hydrazine hydrate reduction can be optimized for temperature and solvent. For example, the reduction of 2,4,4'-trichloro-2'-nitrodiphenyl ether using hydrazine hydrate and a catalyst has been successfully carried out in solvents like methanol, xylene, and chlorobenzene at temperatures ranging from 60 to 100 °C, achieving purities over 99%. google.com

| Nitro Compound Precursor | Catalyst/Carrier | Solvent | Temperature | Product | Ref |

| Intermediate from condensation of 4-chloro-2-nitrotoluene | Iron trichloride / Activated carbon | Ethanol | 60-80 °C | 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile | google.com |

| Octa(nitrophenyl)silsesquioxane (ONPS) | Iron(III) Chloride / Activated Carbon | THF | 60 °C | Octa(aminophenyl)silsesquioxane (OAPS) | scirp.org |

| 2,4,4'-trichloro-2'-nitrodiphenyl ether | Fe/AC catalyst | Methanol | 60 °C | 2,4,4'-trichloro-2'-aminodiphenyl ether | google.com |

Other reducing agents, such as alkali metal sulfides or hydrogen sulfides, have also been employed for the in-situ reduction of intermediates formed during condensation reactions. google.com

Adaptations of Strecker Synthesis for α-Aminonitrile Moieties

The Strecker synthesis, first reported in 1850, is a classic and highly effective multicomponent reaction for preparing α-aminonitriles, which are key precursors to amino acids. mdpi.comwikipedia.orgmasterorganicchemistry.com The traditional reaction involves treating an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide. wikipedia.orgmasterorganicchemistry.com This one-pot process forms an α-aminonitrile through the nucleophilic addition of cyanide to an imine intermediate. masterorganicchemistry.com

While this compound itself is not an α-aminonitrile, the principles of the Strecker synthesis are foundational in nitrile chemistry and have been adapted for various synthetic applications. The reaction is versatile, allowing for the use of primary and secondary amines to yield N-substituted amino acids, and ketones to produce α,α-disubstituted amino acids. wikipedia.org

Modern adaptations of the Strecker synthesis often focus on using more manageable cyanide sources, such as trimethylsilyl cyanide (TMSCN), and employing catalysts to improve yields and reaction conditions. mdpi.comcabidigitallibrary.org Various catalysts, including sulfated polyborate, N-methyl imidazolium acetate, and nano copper ferrite, have been shown to facilitate the three-component reaction of aldehydes, amines, and TMSCN, often under solvent-free conditions or in green solvents like water, with excellent yields. mdpi.comcabidigitallibrary.orgscispace.com

The core mechanism involves the formation of an imine from the aldehyde and amine, which is then activated by the catalyst. mdpi.comcabidigitallibrary.org Subsequent nucleophilic attack by the cyanide source on the iminium ion yields the α-aminonitrile product. mdpi.comwikipedia.orgmasterorganicchemistry.com The development of asymmetric Strecker reactions using chiral catalysts or auxiliaries has also been a significant area of research, enabling the production of enantiomerically enriched α-amino acids. mdpi.com Although not directly applied to the synthesis of this compound, the robust nature of the Strecker reaction for forming C-C bonds adjacent to a nitrogen atom provides a valuable strategic blueprint for the synthesis of complex aminonitrile structures.

Expedited and High-Yield Synthesis Strategies

To meet the demands of industrial production and drug discovery, synthetic chemists continuously seek to develop more efficient protocols. Expedited strategies such as one-pot and multicomponent reactions, along with the use of advanced catalysis, are at the forefront of modern synthetic chemistry for producing arylacetonitriles and their derivatives.

One-Pot and Multicomponent Reaction Protocols for this compound Formation

One-pot and multicomponent reactions (MCRs) offer significant advantages over traditional multi-step syntheses by reducing waste, saving time and resources, and simplifying procedures. researchgate.netnih.gov These reactions, where multiple transformations occur in a single reaction vessel without isolating intermediates, are highly valued for their efficiency and atom economy. google.comnih.gov

The principles of MCRs are broadly applicable to the synthesis of nitrile-containing heterocyclic systems. Arylformylacetonitriles, for example, are versatile building blocks in MCRs that lead to a wide range of heterocyclic compounds. researchgate.net The Strecker synthesis is itself a classic three-component reaction, demonstrating the long-standing utility of MCRs in generating aminonitriles. mdpi.comcabidigitallibrary.org Recent advancements have focused on developing novel MCRs catalyzed by various agents to produce complex molecules like 2-amino-3-cyanopyridine derivatives in a single step from simple precursors. nih.gov These strategies highlight the potential for developing bespoke one-pot or multicomponent reactions for the efficient synthesis of this compound.

| Reaction Type | Key Reactants | Key Features | Product Class | Ref |

| One-Pot Condensation/Reduction | Chlorobenzyl cyanide, 4-chloro-2-nitrotoluene, Hydrazine hydrate | No isolation of intermediate; efficient | Amino-substituted diarylacetonitrile | google.com |

| Multicomponent Reaction (Strecker) | Aldehyde, Amine, Trimethylsilyl cyanide | High atom economy; straightforward | α-Aminonitrile | mdpi.comcabidigitallibrary.org |

| Multicomponent Reaction | Aryl aldehyde, Malononitrile, Acetophenone, Ammonium acetate | High efficiency; solvent-free conditions | 2-Amino-3-cyanopyridine | nih.gov |

Catalytic Approaches in the Synthesis of this compound Derivatives, encompassing Phase-Transfer Catalysis and Metal-Mediated Transformations

Catalysis is a powerful tool for enhancing the efficiency, selectivity, and environmental friendliness of chemical syntheses. Both phase-transfer catalysis and metal-mediated transformations have been instrumental in the synthesis of arylacetonitrile derivatives.

Phase-Transfer Catalysis (PTC) is a valuable technique for reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). dalalinstitute.com A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. dalalinstitute.comcrdeepjournal.org This method can increase reaction rates, improve yields, and allow for the use of milder conditions and less hazardous solvents. dalalinstitute.comacsgcipr.org In the context of arylacetonitrile synthesis, PTC can be employed in condensation reactions where an inorganic base or cyanide source resides in the aqueous phase while the organic substrate is in a nonpolar solvent. google.com This approach avoids the need for expensive and hazardous polar aprotic solvents like DMSO or DMF.

Metal-Mediated Transformations offer highly efficient and selective routes to form carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the synthesis of aryl-substituted compounds. An efficient synthesis of aryl acrylonitrile derivatives has been developed using a Palladium/NIXANTPHOS-based catalyst system for the α-alkenylation of arylacetonitriles with vinyl halides. nih.gov This method provides access to a variety of substituted aryl acrylonitriles in high yields. nih.gov

Other metal catalysts have also proven effective. Nano copper ferrite (CuFe2O4) has been used as an efficient and reusable catalyst for the Strecker synthesis of α-aminonitriles in water, demonstrating a green chemistry approach. scispace.com Iron catalysts, such as FeCl2, have been employed for the cyanomethylation of amino-substituted arenes using acetonitrile as the cyanomethyl source. mdpi.com These examples underscore the broad utility of metal catalysis in constructing the specific functionalities and scaffolds present in this compound and its analogs.

| Catalytic Method | Catalyst Example | Reaction Type | Key Advantage | Ref |

| Phase-Transfer Catalysis (PTC) | Quaternary ammonium salts | Condensation/Alkylation | Facilitates reaction between immiscible phases, avoids hazardous solvents | google.comdalalinstitute.comcrdeepjournal.org |

| Metal-Mediated Transformation | Palladium/NIXANTPHOS | α-alkenylation | High yields for C-C bond formation, good functional group tolerance | nih.gov |

| Metal-Mediated Transformation | Nano copper ferrite (CuFe2O4) | Strecker Synthesis | Green solvent (water), reusable catalyst | scispace.com |

| Metal-Mediated Transformation | Iron(III) Chloride (FeCl3) | Reduction of nitro group | Efficient catalysis for hydrazine reduction | google.comscirp.org |

Nucleophilic Displacement and Substitution Reactions in Acetonitrile Synthesis

Nucleophilic displacement and substitution reactions are fundamental strategies for the synthesis of arylacetonitriles, including this compound. These reactions typically involve the introduction of a cyanide group (-CN) onto a benzylic carbon.

A prevalent method for synthesizing arylacetonitriles is through the nucleophilic substitution of a benzylic halide with a cyanide salt. For instance, p-chlorobenzyl chloride can react with sodium cyanide in a solvent like acetone to produce p-chlorophenyl acetonitrile. youtube.com This reaction's efficacy can be enhanced by a catalytic amount of potassium iodide, which facilitates the conversion of the benzyl chloride to the more reactive benzyl iodide in what is known as the Finkelstein reaction. youtube.com

The general mechanism for nucleophilic acyl substitution, which is relevant to the synthesis of various carboxylic acid derivatives, proceeds through an addition-elimination pathway. masterorganicchemistry.comlibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, a leaving group is eliminated, reforming the carbon-oxygen double bond. libretexts.org The success of these reactions often depends on the relative basicity of the nucleophile and the leaving group, with the equilibrium favoring the formation of the weaker base. masterorganicchemistry.com

For the synthesis of the specific target compound, this compound, a one-pot method has been described starting from chlorobenzyl cyanide and 4-chloro-2-nitrotoluene. google.com This process involves a condensation reaction followed by a reduction of the nitro group to an amino group using hydrazine hydrate. google.com Another patented process describes the condensation of a 2-nitro-4-chloro-alkylbenzene with p-chlorobenzyl cyanide in an alcoholic medium in the presence of an alkali. google.com This is followed by an in-situ reduction, without isolation of the intermediate, using an alkali metal sulfide or hydrogen sulfide. google.com

Electrochemical Synthesis Methods Relevant to Acetonitrile Derivatives

Electrochemical synthesis, or electrosynthesis, presents a green and cost-effective alternative for conducting redox reactions without the need for chemical reagents. gre.ac.uk This methodology can be applied to the synthesis of various organic compounds, including derivatives of acetonitrile. The core principle of electrosynthesis involves direct electron transfer between an electrode and a compound in solution, which can lead to oxidations at the anode or reductions at the cathode. gre.ac.uk

While direct electrochemical synthesis of this compound is not prominently detailed in the provided search results, the principles of electrochemical reactions are relevant to the synthesis of its precursors and analogs. For instance, electrochemical methods have been successfully employed for the synthesis of polysubstituted oxazoles from ketones and acetonitrile. organic-chemistry.org This reaction proceeds through a Ritter-type mechanism and oxidative cyclization, where acetonitrile acts as both a reactant and a solvent. organic-chemistry.org

The application of electrochemistry in organic synthesis is broad, with well-known industrial examples such as the anodic conversion of p-methoxytoluene to p-anisaldehyde. gre.ac.uk Furthermore, intramolecular anodic dehydrogenative N–N coupling reactions have been used to synthesize N,N′-disubstituted indazolin-3-ones under mild conditions with high atom economy. rsc.org These examples showcase the potential of electrochemical methods to be adapted for the synthesis of complex aromatic compounds.

The key advantages of electrosynthesis include mild reaction conditions, simple experimental setups, and enhanced scalability. rsc.org These features make it an attractive approach for developing sustainable synthetic routes for complex molecules like this compound.

Stereoselective Synthesis of Chiral this compound Enantiomers

The synthesis of specific enantiomers of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. α-Chiral nitriles are significant structural motifs found in many natural products and pharmaceutical compounds. acs.orgresearchgate.net Catalytic enantioselective cyanation is a primary method for producing these chiral building blocks. acs.orgresearchgate.net

Several strategies exist for achieving stereoselective synthesis, including the use of a chiral pool, resolution of racemic mixtures, employing chiral auxiliaries, and enantioselective synthesis with chiral reagents or catalysts. ethz.ch In recent years, significant advancements have been made in the catalytic enantioselective synthesis of structurally diverse α-chiral nitriles. acs.orgresearchgate.net

For arylacetonitrile derivatives, various catalytic systems have been developed. For example, the combination of photoredox and copper catalysis has been used for the synthesis of enantiomerically enriched alkyl nitriles from achiral carboxylic acids under mild conditions. organic-chemistry.org Copper-catalyzed enantioselective radical cyanation of propargylic C-H bonds has also been established to produce chiral allenyl nitriles with excellent enantioselectivities. researchgate.net

A dual catalytic system using palladium and copper has been shown to facilitate the stereoselective allylic alkylation of secondary and tertiary nitriles, leading to homoallylic nitriles with adjacent tri- and tetrasubstituted stereocenters with high enantioselectivity. rsc.org While the direct stereoselective synthesis of this compound is not explicitly detailed, these advanced methodologies for creating chiral α-arylacetonitriles provide a strong foundation for developing such a process. The functional groups present in the target molecule would need to be compatible with the chosen catalytic system.

Elucidation of Chemical Reactivity and Transformation Pathways of 2 4 Amino 2 Chlorophenyl Acetonitrile

Chemical Reactions Involving the Nitrile Functional Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles libretexts.orgopenstax.org. This characteristic is the basis for several key transformations, including hydrolysis, reduction, and nucleophilic additions.

The nitrile group of 2-(4-Amino-2-chlorophenyl)acetonitrile can be hydrolyzed under either acidic or basic aqueous conditions to yield an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. openstax.orgchemistrysteps.com

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which activates the carbon-nitrogen triple bond for a nucleophilic attack by water. chemistrysteps.comebsco.com This process forms an imidic acid intermediate that subsequently tautomerizes to the more stable amide. chemistrysteps.com With continued heating in a strong acidic medium, the amide undergoes further hydrolysis to produce 2-(4-amino-2-chlorophenyl)acetic acid and ammonia (B1221849). ebsco.com

In a base-catalyzed hydrolysis, a hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming an imine anion. openstax.org This intermediate is then protonated by water to give a hydroxy imine, which rearranges to the corresponding amide. openstax.orgebsco.com Further reaction with the base leads to the formation of a carboxylate salt.

| Reaction | Conditions | Intermediate Product | Final Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | 2-(4-Amino-2-chlorophenyl)acetamide | 2-(4-Amino-2-chlorophenyl)acetic acid |

| Base-Catalyzed Hydrolysis | OH⁻, H₂O, Δ | 2-(4-Amino-2-chlorophenyl)acetamide | 2-(4-Amino-2-chlorophenyl)acetate salt |

The nitrile functional group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgchemistrysteps.comebsco.com This reaction converts the acetonitrile (B52724) moiety into an ethylamine group, transforming this compound into 2-(4-amino-2-chlorophenyl)ethan-1-amine.

The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. libretexts.orgopenstax.org This initial addition forms an imine anion. A second hydride ion then adds to the imine, resulting in a dianion intermediate which, upon quenching with water, yields the primary amine. libretexts.orgopenstax.org

| Starting Material | Reagent | Product | Functional Group Transformation |

| This compound | 1. LiAlH₄ 2. H₂O | 2-(4-Amino-2-chlorophenyl)ethan-1-amine | -C≡N → -CH₂-NH₂ |

The electrophilic carbon of the cyano group is a target for various nucleophiles, most notably organometallic reagents such as Grignard reagents (R-MgX). openstax.org The addition of a Grignard reagent to this compound results in the formation of an intermediate imine anion, which upon aqueous workup (hydrolysis) yields a ketone. openstax.org This reaction provides a pathway to synthesize a variety of ketone derivatives from the parent nitrile compound.

| Nucleophile | Reaction Conditions | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (e.g., CH₃MgBr) | 1. Diethyl ether or THF 2. H₃O⁺ | Imine anion | 1-(4-Amino-2-chlorophenyl)propan-2-one |

| Organolithium Reagent (e.g., C₆H₅Li) | 1. Diethyl ether or THF 2. H₃O⁺ | Imine anion | 1-(4-Amino-2-chlorophenyl)-1-phenylacetone |

Reactivity Profiles of the Primary Amino Group

The primary amino group attached to the phenyl ring is nucleophilic and can participate in a range of reactions to form various derivatives. Its reactivity allows for functionalization through processes like acylation and alkylation, which are crucial for modifying the compound's properties.

While the compound already possesses a primary amino group, this group can be further derivatized. For instance, it can be acylated or tosylated to form N-protected derivatives. However, studies on similar structures, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, have shown that N-tosylated and N-acylated derivatives can be unstable under certain basic conditions, leading to deprotection and regeneration of the primary aniline moiety. acs.orgnih.gov This indicates that while derivatives can be formed, their stability may be context-dependent.

| Derivative Type | Reagent Example | Product Class |

| N-Acyl | Acetyl chloride (CH₃COCl) | N-(4-(cyanomethyl)-3-chlorophenyl)acetamide |

| N-Sulfonyl | Tosyl chloride (TsCl) | N-(4-(cyanomethyl)-3-chlorophenyl)-4-methylbenzenesulfonamide |

| N-Alkyl | Methyl iodide (CH₃I) | 2-(2-Chloro-4-(methylamino)phenyl)acetonitrile |

Acylation and alkylation are common methods for functionalizing primary aromatic amines. These reactions involve the nucleophilic attack of the amine's nitrogen atom on an electrophilic carbon.

Acylation: This reaction typically involves reacting the amine with an acyl halide or anhydride in the presence of a base to produce an amide. For example, reacting this compound with acetyl chloride would yield N-(4-(cyanomethyl)-3-chlorophenyl)acetamide.

Alkylation: The primary amino group can be alkylated using alkyl halides. Research on related aminophenyl compounds has demonstrated the feasibility of in-situ alkylation using reagents like methyl iodide or benzyl bromide in the presence of a base such as potassium hydroxide (KOH). acs.orgnih.gov This process can lead to the formation of secondary or even tertiary amines, depending on the reaction conditions and stoichiometry. The alkylation of similar compounds like p-aminophenylacetonitrile is also a known transformation. google.com

| Reaction Type | Reagent | Base | Product Example |

| Acylation | Acetyl chloride | Pyridine | N-(4-(cyanomethyl)-3-chlorophenyl)acetamide |

| Alkylation | Methyl Iodide | Potassium Hydroxide (KOH) | 2-(2-Chloro-4-(methylamino)phenyl)acetonitrile |

| Alkylation | Benzyl Bromide | Potassium Hydroxide (KOH) | 2-(4-(Benzylamino)-2-chlorophenyl)acetonitrile |

Transformations of the Chloroaryl Substituents

The chloro substituent on the phenyl ring of this compound is a potential site for various chemical transformations, most notably nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution on Chlorinated Phenyl Rings

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. youtube.com For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. youtube.comyoutube.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com

The para-amino group, being electron-donating, will likely reduce the rate of substitution compared to an analogue with a para-EWG. However, SNAr reactions on chloroarenes bearing amino groups are known to occur, particularly with strong nucleophiles and under forcing conditions. For instance, the regioselective SNAr at the 4-position of 2,4-dichloroquinazoline precursors with amine nucleophiles is a well-documented process in the synthesis of medicinally important 4-aminoquinazolines. nih.gov

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution

| Nucleophile | Expected Reactivity | Potential Product |

| Alkoxides (e.g., CH₃O⁻) | Moderate to low | 2-(4-Amino-2-methoxyphenyl)acetonitrile |

| Amines (e.g., R₂NH) | Moderate to low | 2-(4-Amino-2-(dialkylamino)phenyl)acetonitrile |

| Thiolates (e.g., RS⁻) | Moderate | 2-(4-Amino-2-(alkylthio)phenyl)acetonitrile |

This table is based on general principles of SNAr and the electronic properties of the substituents. Actual reactivity would need to be confirmed experimentally.

Mechanistic Investigations of Key Chemical Transformations Involving the Chemical Compound

Detailed mechanistic studies specifically on this compound are scarce in the available literature. However, the mechanism of its key potential transformation, nucleophilic aromatic substitution, can be elucidated based on well-established principles.

The SNAr reaction of this compound with a nucleophile (Nu⁻) would proceed through a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The nucleophile attacks the carbon atom bearing the chloro substituent. This is generally the rate-determining step. The attack leads to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the ortho-cyanomethyl group. The ability of the cyano group to stabilize this negative charge is a key factor in enabling the reaction.

Step 2: Elimination of the Leaving Group

In the second step, the chloride ion is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product.

The electron-donating para-amino group would destabilize the negatively charged Meisenheimer complex to some extent, thereby increasing the activation energy and slowing down the reaction rate compared to a substrate with a para-EWG. However, the activating effect of the ortho-cyanomethyl group is expected to be significant enough to allow the reaction to proceed under appropriate conditions.

It is also plausible that under certain conditions, particularly with very strong bases, an elimination-addition mechanism involving a benzyne intermediate could occur, although the presence of the activating ortho-EWG makes the SNAr pathway more likely. youtube.com

Further experimental and computational studies would be necessary to fully elucidate the specific reaction kinetics, and substituent effects, and to confirm the operative mechanism for nucleophilic aromatic substitution on this compound.

Advanced Computational and Theoretical Investigations of 2 4 Amino 2 Chlorophenyl Acetonitrile

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful method utilized in crystallography to explore and quantify intermolecular interactions within a crystalline environment. lookchem.comset-science.com This technique involves partitioning the crystal space into regions that are defined by the electron distribution of the molecule, allowing for a detailed investigation of how molecules interact with their neighbors. crystalexplorer.net The Hirshfeld surface itself is a three-dimensional representation of the space around a molecule, with the surface colored to indicate different properties, providing a visual depiction of intermolecular contacts. mdpi.comnih.gov

Based on studies of analogous structures, the intermolecular contacts for 2-(4-Amino-2-chlorophenyl)acetonitrile are expected to be dominated by hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and chlorine-hydrogen (Cl···H/H···Cl) interactions. The amino group (NH2) can act as a hydrogen bond donor, leading to nitrogen-hydrogen (N···H/H···N) interactions, while the nitrile group (C≡N) can act as a hydrogen bond acceptor. The aromatic ring can also participate in C–H···π interactions.

The anticipated contributions of the most significant intermolecular contacts for this compound, as inferred from related compounds, are presented in the table below.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis.

| Intermolecular Contact | Predicted Contribution (%) |

|---|---|

| H···H | ~30-40 |

| C···H/H···C | ~20-25 |

| Cl···H/H···Cl | ~10-15 |

Theoretical Prediction and Correlation with Experimental Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The elucidation of a chemical structure is heavily reliant on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful tools available. wikipedia.orgresearchgate.net The correlation of experimentally obtained NMR data with theoretically predicted parameters provides a robust method for structural verification. nih.govresearchgate.net Computational chemistry, particularly Density Functional Theory (DFT), has become an integral part of this process, allowing for the accurate prediction of NMR chemical shifts. nih.govacs.org

The methodology involves optimizing the geometry of the molecule of interest, in this case, this compound, using a selected DFT functional and basis set. mdpi.com Following this, NMR shielding tensors are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method, which are then converted into chemical shifts. nih.gov These theoretical values can be directly compared with the experimental chemical shifts obtained from ¹H and ¹³C NMR spectra. A strong correlation between the calculated and experimental data lends significant support to the proposed molecular structure. acs.org

For this compound, a theoretical study would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predictions would then be compared against the experimentally measured values. Discrepancies between the theoretical and experimental data can often be rationalized by considering solvent effects or the presence of different conformers in solution. rsc.org The following table illustrates how a correlation between theoretical and experimental NMR data for this compound would be presented.

Table 2: Illustrative Correlation of Theoretical and Experimental NMR Chemical Shifts (δ, ppm) for this compound.

| Atom | Theoretical ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Theoretical ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C1 | - | - | - | - |

| C2 | - | - | - | - |

| C3 | - | - | - | - |

| C4 | - | - | - | - |

| C5 | - | - | - | - |

| C6 | - | - | - | - |

| CH₂ | - | - | - | - |

| CN | - | - | - | - |

| H3 | - | - | - | - |

| H5 | - | - | - | - |

| H6 | - | - | - | - |

| CH₂ | - | - | - | - |

Strategic Applications of 2 4 Amino 2 Chlorophenyl Acetonitrile As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Organic Frameworks

The strategic placement of reactive functional groups on the phenylacetonitrile (B145931) backbone of 2-(4-Amino-2-chlorophenyl)acetonitrile allows it to participate in a wide array of chemical transformations. The amino group serves as a key nucleophile or as a site for diazotization, while the nitrile group can undergo hydrolysis, reduction, or cyclization reactions. This versatility enables its use in constructing diverse and complex organic frameworks.

Precursor to Biologically Active Heterocyclic Compounds

The inherent reactivity of this compound makes it an ideal starting material for the synthesis of various biologically active heterocyclic compounds. The vicinal arrangement of an amino group and a carbon-based substituent on the phenyl ring is a classic structural motif for building fused heterocyclic systems.

Key heterocyclic frameworks derived from aminophenylacetonitrile-type precursors include:

Quinazolinones : These compounds are synthesized through the reaction of anthranilic acid derivatives (which can be formed from the subject compound) with various reagents. Quinazolinones are a well-established class of pharmacologically active molecules with a broad spectrum of activities, including anticonvulsant, anti-inflammatory, and sedative properties.

Benzodiazepines : The synthesis of the benzodiazepine (B76468) core often involves the condensation of a substituted 2-aminobenzophenone (B122507) or a related structure with an amino acid or its equivalent. google.commedchemexpress.com 2-aminobenzophenones are key precursors in the synthesis of 1,4-benzodiazepines. medchemexpress.com The this compound structure provides a pathway to these precursors, making it relevant to the synthesis of this important class of anticonvulsant and muscle relaxant agents. google.commedchemexpress.com

The biological significance of these heterocyclic systems underscores the importance of this compound as a precursor.

Table 1: Heterocyclic Compounds Derived from Aminophenylacetonitrile Precursors

| Heterocyclic System | Key Synthetic Precursor Motif | Associated Biological Activities |

|---|---|---|

| Quinazolinones | Substituted Anthranilic Acids | Anticonvulsant, Anti-inflammatory, Sedative |

| Benzodiazepines | Substituted 2-Aminobenzophenones | Muscle Relaxant, Anti-convulsant, Anxiolytic |

Intermediate in the Preparation of Advanced Pharmaceutical Scaffolds (e.g., Closantel Analogs, Diclazuril Intermediates, Baclofen Related Structures)

The utility of this compound extends to its role as a key intermediate in the synthesis of specific, high-value pharmaceutical agents, particularly in the veterinary field.

Closantel Analogs : A structurally similar compound, 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, is a documented key intermediate in the synthesis of Closantel. google.comsimsonpharma.com Closantel is a salicylanilide (B1680751) anthelmintic agent used to treat parasitic worm infections in livestock. The synthesis involves the condensation of this intermediate with other reagents to build the final, complex drug structure. google.com The core structure provided by the aminophenylacetonitrile derivative is crucial for the final biological activity of the drug.

Diclazuril Intermediates : The anticoccidial drug Diclazuril, a benzeneacetonitrile derivative used to control parasitic diseases in poultry, features a structure closely related to the subject compound. medchemexpress.com A known impurity and synthetic intermediate of Diclazuril is (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile, designated as Diclazuril Impurity E. ontosight.aisynzeal.com This intermediate differs from the subject compound by only an additional chlorine atom on the amino-substituted phenyl ring. Its presence in the synthetic pathway of Diclazuril highlights the importance of this specific molecular scaffold in the construction of modern anticoccidial agents. google.comguidechem.comgoogle.com

Baclofen Related Structures : The synthesis of Baclofen, a muscle relaxant, often starts from 2-(4-chlorophenyl)acetonitrile. google.comjustia.comthieme-connect.comgoogle.com This starting material is a precursor to the subject compound but lacks the amino and the second chloro substituents. While related phenylacetonitrile structures are central to Baclofen synthesis, there is no direct evidence in the reviewed literature to suggest that this compound itself is a standard intermediate in the preparation of Baclofen or its direct analogs.

Building Block for Agrochemical and Plant Protection Products

The application of this compound as a building block is well-established in the synthesis of agrochemicals, primarily for veterinary use in plant protection and livestock health. As detailed previously, its role as an intermediate in the synthesis of the anthelmintic Closantel and its structural relation to intermediates of the anticoccidial Diclazuril firmly place it within the domain of agrochemical production. medchemexpress.comgoogle.com These compounds are vital for preventing and treating parasitic infections that can cause significant economic losses in the agricultural industry. guidechem.com The discovery of amino-acetonitrile derivatives represents a significant advancement in developing new classes of synthetic anthelmintic compounds. nih.gov

Table 2: Agrochemical Applications of Related Phenylacetonitrile Intermediates

| Final Product | Intermediate | Chemical Class | Application Area |

|---|---|---|---|

| Closantel | 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile | Salicylanilide Anthelmintic | Veterinary Medicine (Livestock) |

| Diclazuril | (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile | Benzeneacetonitrile Anticoccidial | Veterinary Medicine (Poultry) |

Utility in Catalyst Development and Optimization

Based on a comprehensive review of available scientific literature and patent databases, there is currently no significant evidence to suggest that this compound is used as a catalyst itself or as a ligand in the development of catalytic systems. Its primary role is consistently reported as a reactive intermediate or building block in organic synthesis, rather than as a component of a catalyst.

Contributions to the Synthesis of Functional Materials

While the primary applications of this compound are in the life sciences, its chemical structure suggests potential, albeit less explored, utility in materials science. Some sources indicate it has been investigated for its properties in polymer chemistry or as a precursor for functional materials. smolecule.com The presence of an amino group and a nitrile group offers potential for polymerization reactions or for modification of polymer backbones. However, specific examples or detailed research into its application for creating functional materials are not widely documented in the current body of scientific literature. This remains a potential area for future research and development.

Perspectives and Future Directions in 2 4 Amino 2 Chlorophenyl Acetonitrile Research

Development of Sustainable and Environmentally Benign Synthetic Routes, including Green Chemistry Approaches

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. In the context of 2-(4-Amino-2-chlorophenyl)acetonitrile synthesis, this translates to a focus on developing routes that are not only efficient but also environmentally responsible. Key areas of development in sustainable synthesis include:

Atom Economy and Waste Reduction: Traditional multi-step syntheses often generate significant chemical waste. Future research will likely focus on developing "one-pot" or tandem reactions where multiple transformations occur in a single reaction vessel. This approach, by eliminating the need for isolation and purification of intermediates, significantly improves atom economy and reduces solvent and energy consumption. A patented one-pot method for a similar compound, 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, which involves a condensation reaction followed by an in-situ reduction, serves as a foundational concept that could be adapted and optimized with greener reagents. google.com

Use of Greener Solvents and Reagents: Many conventional organic solvents are volatile, toxic, and flammable. A shift towards more benign alternatives such as water, supercritical fluids, or biodegradable solvents is a key tenet of green chemistry. Similarly, replacing hazardous reagents, like the hydrazine hydrate used in some patented syntheses, with safer alternatives is a critical area of investigation.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. For the synthesis of the nitrile functional group, aldoxime dehydratases are being explored for their ability to catalyze the formation of nitriles under mild, aqueous conditions, completely avoiding the use of toxic cyanide reagents. This biocatalytic approach holds significant promise for a more sustainable production of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses to minimize waste generation from the outset. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Utilizing raw materials which are renewable rather than depleting. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in small amounts that can be recycled. |

Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Efficiency

Improving the efficiency of chemical syntheses is a constant driver of research. For this compound, this involves exploring new reaction pathways and developing more effective catalytic systems.

One promising avenue is the development of novel catalysts for the key reaction steps. For the formation of the phenylacetonitrile (B145931) core, advancements in transition metal catalysis, particularly with palladium and copper, have enabled the cyanation of aryl halides under increasingly mild conditions. The use of more efficient and recyclable catalysts, including heterogeneous catalysts, could lead to higher yields and simpler purification processes. A patented method for synthesizing phenylacetonitrile from styrene oxide and ammonia (B1221849) using a solid catalyst highlights the potential for developing robust, continuous-flow processes. google.com

Furthermore, the reduction of the nitro group to an amine is a critical step in many synthetic routes. While traditional methods often employ stoichiometric reducing agents that generate significant waste, catalytic hydrogenation offers a cleaner and more efficient alternative. Research into novel catalysts, such as those based on non-precious metals, could provide more cost-effective and sustainable options.

Integration of Advanced Computational Techniques for Rational Design of Chemical Transformations

While direct computational studies on the synthesis of this compound are not yet widely reported, the application of advanced computational techniques represents a significant future direction in optimizing its synthesis. Computational chemistry can provide valuable insights into reaction mechanisms, catalyst performance, and the prediction of optimal reaction conditions.

Key areas where computational modeling can be applied include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and determine activation energies. This information is invaluable for understanding the underlying mechanisms of the reactions involved in the synthesis of this compound and for identifying potential bottlenecks or side reactions. For instance, DFT studies have been successfully used to investigate the mechanisms of nitrile formation and cycloaddition reactions, providing a theoretical framework for predicting reactivity. nsmsi.iracs.org

Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts. By modeling the interaction of potential catalysts with the reactants, it is possible to predict their activity and selectivity. This "in silico" approach allows for the rational design of catalysts with enhanced performance, reducing the need for extensive experimental screening. This has been demonstrated in the rational design of organocatalysts for other types of reactions.

Solvent Effects: The choice of solvent can have a significant impact on reaction rates and selectivity. Computational models can be used to simulate the effect of different solvents on the reaction, helping to identify the optimal solvent system for a given transformation.

The integration of these computational tools with experimental work will enable a more targeted and efficient approach to the development of synthetic routes for this compound, ultimately leading to more robust and sustainable manufacturing processes.

Potential for Derivatization Towards New Chemical Entities with Tailored Chemical Properties

The chemical structure of this compound, featuring a primary aromatic amine, a nitrile group, and a chlorinated phenyl ring, offers multiple sites for chemical modification. This potential for derivatization opens up avenues for the creation of new chemical entities with a wide range of tailored chemical and physical properties.

The primary amino group is a versatile handle for a variety of chemical transformations:

Acylation and Sulfonylation: The amine can be readily acylated with acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These modifications can significantly alter the electronic properties and solubility of the molecule.

Alkylation: The amino group can be alkylated to form secondary or tertiary amines, introducing new functional groups and steric bulk.

Diazotization: The aromatic amine can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring, including halogens, hydroxyl groups, and cyano groups.

The nitrile group also provides opportunities for further functionalization:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively.

Reduction: The nitrile group can be reduced to a primary amine, leading to the formation of a diamine derivative.

Cyclization Reactions: The nitrile group can participate in various cyclization reactions to form a range of heterocyclic compounds. The synthesis of heterocyclic compounds from aminophenylacetonitriles is a known strategy for accessing diverse molecular scaffolds. airo.co.in

By strategically combining these derivatization reactions, a vast library of new compounds based on the this compound scaffold can be generated. This allows for the fine-tuning of properties such as solubility, lipophilicity, and electronic character, which is a key aspect of developing new materials and molecules with specific functions.

Q & A

Basic: What are the standard synthetic routes and characterization methods for 2-(4-Amino-2-chlorophenyl)acetonitrile?

Answer:

Synthesis typically involves nucleophilic substitution or cyanation reactions starting from chlorinated aromatic precursors. For example, nitrile groups can be introduced via Rosenmund-von Braun reactions using cuprous cyanide. Characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine proton environments.

- IR spectroscopy to identify C≡N stretching (~2200 cm⁻¹) and NH₂ bending vibrations (~1600 cm⁻¹).

- Mass spectrometry (EI-MS or ESI-MS) to verify molecular weight (e.g., molecular ion peak at m/z 180.62 for C₈H₇ClN₂).

- Elemental analysis for purity validation (e.g., %C, %H, %N matching theoretical values) .

Basic: What are the critical handling and storage requirements for this compound?

Answer:

Due to its sensitivity to light and moisture:

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at room temperature, away from oxidizing agents .

- Safety : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Hazard statements (H301, H311, H331) indicate toxicity via ingestion, dermal contact, or inhalation .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can determine:

- Dihedral angles between aromatic rings and substituents (e.g., acetamide groups twisted ~83° relative to benzene planes in analogs) .

- Hydrogen-bonding networks (N–H⋯O/N interactions) that stabilize crystal packing .

- Thermal displacement parameters to assess molecular rigidity. For example, high-resolution data (≤1.0 Å) reduces errors in anisotropic displacement modeling .

Advanced: What experimental strategies optimize diazonium grafting reactions involving this compound derivatives?

Answer:

Key parameters include:

- Reaction medium : Aqueous acetonitrile with surfactants enhances solubility and grafting efficiency .

- Heating method : Microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating .

- Analytical validation : XPS quantifies nitrogen and chlorine content post-grafting (e.g., Table 1 in shows N/Cl atomic ratios under varying conditions).

Advanced: How can researchers address contradictory spectroscopic data for derivatives of this compound?

Answer:

Contradictions often arise from substituent electronic effects or polymorphism. Mitigation strategies:

- Variable-temperature NMR : Resolves dynamic effects (e.g., amine proton exchange broadening at room temperature).

- DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes for regioisomers.

- Powder XRD : Identifies polymorphic forms influencing spectral profiles .

Advanced: What computational tools model the electronic properties of this compound for drug discovery?

Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (reactivity) and electrostatic potential maps (hydrogen-bonding sites).

- Molecular docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- Molecular dynamics (MD) : Simulates solvation effects and stability in aqueous/organic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.